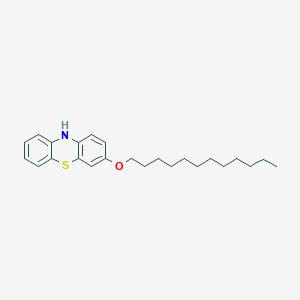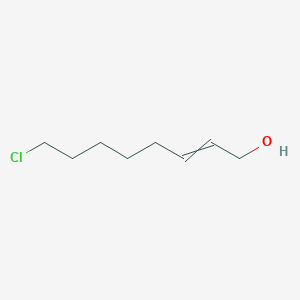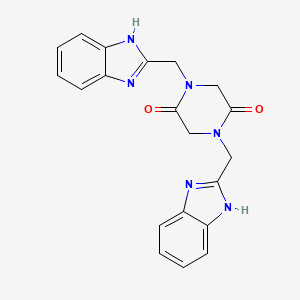
2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- is a complex organic compound that features a piperazinedione core with two benzimidazolylmethyl groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with piperazine-2,5-dione in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce partially or fully reduced forms of the compound.
科学的研究の応用
2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- involves its interaction with specific molecular targets. The benzimidazole groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazinedione core may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-: Another piperazinedione derivative with different substituents.
2,5-Diketopiperazine: A simpler piperazinedione compound without the benzimidazole groups.
Uniqueness
2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- is unique due to the presence of two benzimidazolylmethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
581797-98-0 |
|---|---|
分子式 |
C20H18N6O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
1,4-bis(1H-benzimidazol-2-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H18N6O2/c27-19-12-26(10-18-23-15-7-3-4-8-16(15)24-18)20(28)11-25(19)9-17-21-13-5-1-2-6-14(13)22-17/h1-8H,9-12H2,(H,21,22)(H,23,24) |
InChIキー |
LJFKKEIZELAIJG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(CC(=O)N1CC2=NC3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


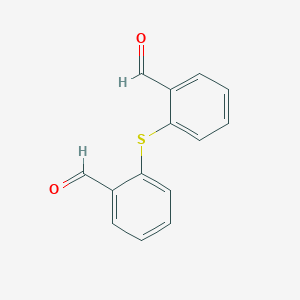
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
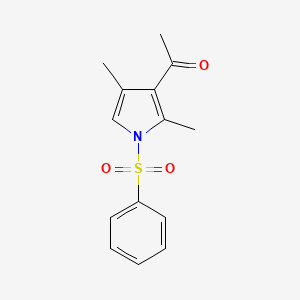

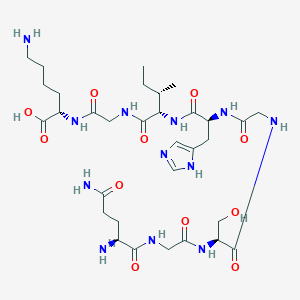
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
